In-Depth Technical Guide: Chemical Structure & Mechanism of NBD-10007
In-Depth Technical Guide: Chemical Structure & Mechanism of NBD-10007
Executive Summary
NBD-10007 (Compound 9) is a small-molecule CD4-mimetic HIV-1 entry inhibitor belonging to the N-phenyl-N'-piperidinyl-oxalamide class (NBD series). Unlike traditional antiretrovirals that target viral enzymes (e.g., reverse transcriptase, protease), NBD-10007 targets the host-pathogen interface by binding to the Phe43 cavity of the HIV-1 envelope glycoprotein gp120 .
As a "CD4 agonist," NBD-10007 induces thermodynamic and conformational changes in gp120 similar to the natural CD4 receptor, effectively "tricking" the virus into a premature entry state. While this agonism limits its clinical utility compared to newer pan-neutralizing antagonists (e.g., NBD-11021), NBD-10007 remains a critical chemical probe for mapping the structural plasticity of the gp120 core and developing next-generation entry inhibitors.
Chemical Identity & Structural Analysis[1][2][3]
Core Chemical Data
| Property | Specification |
| Common Name | NBD-10007 |
| Chemical Class | Thiazolyl-Oxalamide / CD4 Mimetic |
| IUPAC Name | N-(4-chlorophenyl)-N'-(1-(piperidin-2-yl)-1-(4-(2-hydroxyethyl)-5-methylthiazol-2-yl)methyl)oxalamide |
| Molecular Formula | C₂₀H₂₅ClN₄O₃S |
| Molecular Weight | 436.96 g/mol |
| CAS Number | 1375736-65-4 |
| SMILES | O=C(NC1=CC=C(Cl)C=C1)C(NC(C2=NC(C)=C(CCO)S2)C3NCCCC3)=O |
| Solubility | Soluble in DMSO (>10 mM); poorly soluble in water |
| Stereochemistry | Typically synthesized as a diastereoisomeric mixture due to chiral centers at the piperidine C2 and the linker methine carbon.[1][2][3] |
Structural Pharmacophore (The "Three Regions")
The structure of NBD-10007 is defined by three distinct pharmacophoric regions that map to specific sub-pockets within the HIV-1 gp120 envelope.
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Region I (Aromatic Head): A 4-chlorophenyl ring. This moiety inserts deeply into the hydrophobic Phe43 cavity of gp120, mimicking the phenylalanine residue of the CD4 receptor (Phe43CD4). The para-chloro substituent provides critical hydrophobic contacts with conserved gp120 residues (e.g., Trp427, Glu370).
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Region II (Linker): An oxalamide (-NH-CO-CO-NH-) bridge. This rigid, planar linker positions the two hydrophobic ends correctly and engages in a network of water-mediated hydrogen bonds with the gp120 backbone, stabilizing the bound conformation.
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Region III (Heterocyclic Tail): A thiazole-piperidine scaffold. Specifically, a (piperidin-2-yl)(4-(2-hydroxyethyl)-5-methylthiazol-2-yl)methyl group. This region is designed to interact with the conserved Asp368 residue on gp120. In NBD-10007, the piperidine nitrogen is positioned in proximity to Asp368 but does not form a salt bridge, contributing to its agonist rather than antagonist profile.
Structural Visualization
Caption: Pharmacophore map of NBD-10007 showing the three functional regions and their interactions with HIV-1 gp120.
Mechanism of Action & Biological Activity[6]
Thermodynamic Mimicry
NBD-10007 functions as a CD4 mimetic . Upon binding to gp120, it induces a large entropic penalty similar to soluble CD4 (sCD4) binding. This indicates that the small molecule forces the flexible gp120 core into a rigid, "CD4-bound" conformation.
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Agonist Effect: By stabilizing this conformation, NBD-10007 exposes the co-receptor binding site (CCR5/CXCR4) on gp120. This can paradoxically enhance viral infection in CD4-negative/CCR5-positive cells, defining it as an agonist.
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Binding Affinity: NBD-10007 binds gp120 with low micromolar affinity (K_d ~ 1-5 µM), inhibiting CD4-dependent entry by competing directly with the host receptor.
Structure-Activity Relationship (SAR)
The transition from NBD-556 (parent) to NBD-10007 involved optimizing Region III.
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NBD-10007: Replaces this with a thiazole-piperidine assembly. This modification improves solubility and alters the vector of the piperidine nitrogen, bringing it closer to Asp368 (approx. 4.4 Å), though still insufficient for a direct salt bridge (which is achieved in the antagonist NBD-11021).
Experimental Characterization Protocol
To verify the activity and mechanism of NBD-10007, the following assay workflow is standard:
| Experiment | Purpose | Key Metric |
| Isothermal Titration Calorimetry (ITC) | Measure binding thermodynamics. | ΔH, -TΔS : Large negative enthalpy and entropy confirm CD4 mimicry. |
| Single-Cycle Infection Assay | Measure neutralization potency.[4] | IC50 : Typically 0.5 - 5.0 µM against diverse HIV-1 clades. |
| Crystallography | Confirm binding mode. | Resolution : ~2.0 Å complex with gp120 core (e.g., PDB 4DKV). |
Synthesis Pathway Overview
The synthesis of NBD-10007 generally follows a convergent route involving the coupling of an oxalamic acid derivative with a functionalized amine.
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Preparation of Region I: Reaction of 4-chloroaniline with ethyl oxalyl chloride to form ethyl 2-((4-chlorophenyl)amino)-2-oxoacetate .
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Preparation of Region III:
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Synthesis of the thiazole moiety via Hantzsch thiazole synthesis (using a thioamide and an alpha-halo ketone).
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Coupling or modification to attach the piperidine ring (often protected as Boc-piperidine).
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Reduction of ester groups to the 2-hydroxyethyl side chain on the thiazole.
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Final Coupling: Hydrolysis of the Region I ethyl ester to the acid, followed by amide coupling (using EDC/HOBt or HATU) with the Region III amine.
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Deprotection: Removal of the Boc group from the piperidine nitrogen.
References
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Curreli, F., Kwon, Y. D., Zhang, H., Yang, Y., Scacalossi, D., Kwong, P. D., & Debnath, A. K. (2014). Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study.[1][4] Antimicrobial Agents and Chemotherapy, 58(9), 5478–5491.[1][6] Link
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Kwon, Y. D., et al. (2014). Crystal structures of HIV-1 gp120 envelope glycoprotein in complex with NBD analogues that target the CD4-binding site.[4] PLOS ONE, 9(1), e85940. Link
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MedChemExpress. NBD-10007 Product Datasheet. Link
- Debnath, A. K., et al. (2012). Structure-Based Design of Small Molecule HIV-1 Entry Inhibitors. Current Topics in Medicinal Chemistry, 12(15).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. NBD-14270 [CAS: 2411819-82-2] HIV-1 gp120 antagonist | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Small-molecule HIV Entry Inhibitors Specifically Targeting gp120 or gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
